REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][CH:5]1[CH2:9][CH2:8][CH2:7][NH:6]1)[CH3:3].[Cl:10][C:11]1[C:17](Cl)=[CH:16][C:14]([NH2:15])=[C:13]([N+:19]([O-:21])=[O:20])[CH:12]=1.C(=O)([O-])[O-].[K+].[K+]>CS(C)=O>[Cl:10][C:11]1[C:17]([N:6]2[CH2:7][CH2:8][CH2:9][CH:5]2[CH2:4][N:2]([CH3:3])[CH3:1])=[CH:16][C:14]([NH2:15])=[C:13]([N+:19]([O-:21])=[O:20])[CH:12]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
270 mg
|
Type
|
reactant
|
Smiles
|
CN(C)CC1NCCC1
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(N)C=C1Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(N)C=C1N1C(CCC1)CN(C)C)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |